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molecular formula C10H11N3 B8761282 1-m-tolyl-1H-pyrazol-3-amine

1-m-tolyl-1H-pyrazol-3-amine

Cat. No. B8761282
M. Wt: 173.21 g/mol
InChI Key: IJHMBLNPEYRWOL-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

m-Tolylhydrazine (200 mg, 1.64 mmol), 3-methoxyacrylonitrile (0.137 mL, 1.64 mmol), and sodium ethoxide (111 mg, 1.64 mmol) were dissolved in ethanol (8 mL) and stirred at 80° C. for 2 hours. The reaction mixture was cooled to room temperature, concentrated under reduced pressure, and purified by silica gel chromatography (ethyl acetate/hexanes, linear gradient) to afford 1-m-tolyl-1H-pyrazol-3-amine. MS ESI calc'd. for C10H12N3 [M+H]+ 174. found 174. 1H NMR (500 MHz, DMSO-d6) δ 8.08 (s, 1H), 7.46 (s, 1H), 7.40 (d, J=8.5 Hz, 1H), 7.23 (t, J=7.8 Hz, 1H), 6.91 (d, J=7.5 Hz, 1H), 5.69 (d, J=2.5 Hz, 1H), 5.01 (s, 2H), 2.31 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.137 mL
Type
reactant
Reaction Step One
Quantity
111 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][NH2:8])[CH:2]=1.CO[CH:12]=[CH:13][C:14]#[N:15].[O-]CC.[Na+]>C(O)C>[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[CH:12]=[CH:13][C:14]([NH2:15])=[N:8]2)[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC(=CC=C1)NN)C
Name
Quantity
0.137 mL
Type
reactant
Smiles
COC=CC#N
Name
Quantity
111 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (ethyl acetate/hexanes, linear gradient)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)N1N=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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